3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
“3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including:
Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of hydroxyl, methoxy, and other functional groups through reactions like hydroxylation, methylation, and alkylation.
Coupling reactions: Use of reagents like Grignard reagents or organolithium compounds to introduce various substituents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: Used as a starting material for the synthesis of various analogs with potential biological activity.
Biology
Biological assays: Tested for activity against various biological targets, such as enzymes or receptors.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinones: Other compounds in this class with similar structures.
Benzoyl derivatives: Compounds with benzoyl groups that exhibit similar chemical properties.
Uniqueness
The unique combination of functional groups in “3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one” might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H32N2O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H32N2O6/c1-4-15-36-22-9-10-23(19(2)18-22)26(31)24-25(20-5-7-21(34-3)8-6-20)30(28(33)27(24)32)12-11-29-13-16-35-17-14-29/h4-10,18,25,31H,1,11-17H2,2-3H3/b26-24+ |
InChI Key |
PXDMFEPGKMJSQG-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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